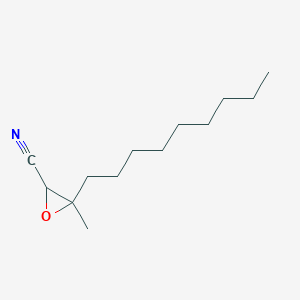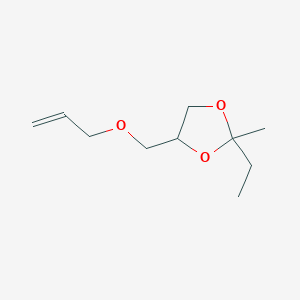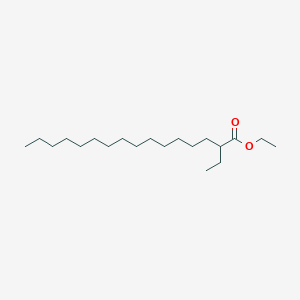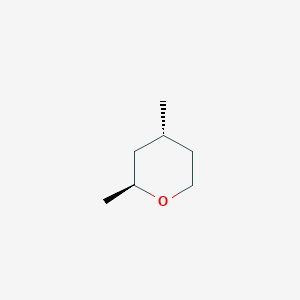
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate is a complex organic compound with a unique structure that includes both diazonium and phenolic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization reactions, with careful control of temperature and pH to maximize yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds, depending on the specific reagents used.
Aplicaciones Científicas De Investigación
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate involves its ability to form reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-4-(4-hydroxyphenyl)-4-methylbut-2-en-3-olate
- 2-Diazonio-5-(4-hydroxyphenyl)-5-methylpent-2-en-3-olate
Uniqueness
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate is unique due to its specific structural features, which include a longer carbon chain and the presence of both diazonium and phenolic groups
Propiedades
Número CAS |
70573-27-2 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-diazo-6-(4-hydroxyphenyl)-6-methylheptan-3-one |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-15)13(18)8-9-14(2,3)11-4-6-12(17)7-5-11/h4-7,17H,8-9H2,1-3H3 |
Clave InChI |
YNPZIRNAACRSRW-UHFFFAOYSA-N |
SMILES canónico |
CC(=[N+]=[N-])C(=O)CCC(C)(C)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
